Diisobutylaminobenzoyloxypropyl theophylline
Description
Diisobutylaminobenzoyloxypropyl theophylline (IUPAC name: 7-[2-(benzoyloxy)-3-[bis(2-methylpropyl)amino]propyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione) is a synthetic theophylline derivative. The compound features a modified propyl side chain substituted with a benzoyloxy group and diisobutylamine, which distinguishes it structurally from classical methylxanthines like theophylline or caffeine.
The compound is cataloged under multiple identifiers, including CAS 102288-42-6, CHEMBL3989622, and DTXSID80907341, indicating its recognition in chemical databases . However, peer-reviewed studies detailing its biological activity, therapeutic applications, or metabolic pathways are absent from the provided sources.
Properties
CAS No. |
102288-42-6 |
|---|---|
Molecular Formula |
C25H35N5O4 |
Molecular Weight |
469.6 g/mol |
IUPAC Name |
[1-[bis(2-methylpropyl)amino]-3-(1,3-dimethyl-2,6-dioxopurin-7-yl)propan-2-yl] benzoate |
InChI |
InChI=1S/C25H35N5O4/c1-17(2)12-29(13-18(3)4)14-20(34-24(32)19-10-8-7-9-11-19)15-30-16-26-22-21(30)23(31)28(6)25(33)27(22)5/h7-11,16-18,20H,12-15H2,1-6H3 |
InChI Key |
SQBWCQROZHGTAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN(CC(C)C)CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Theophylline Core
The initial step involves introducing the propyl chain to theophylline’s nitrogen atom. Drawing from methods used in doxofylline synthesis, nucleophilic substitution with a brominated propyl intermediate proves effective.
Representative Procedure:
- Reactants: Theophylline anhydrous (1 eq), 3-bromopropanol (1.1 eq), anhydrous sodium carbonate (1 eq)
- Solvent: Purified water (10 vol)
- Conditions: Reflux at 100–110°C for 12–16 hours under nitrogen
- Workup: Cool to 15–25°C, stir for 2–3 hours, and isolate via suction filtration
This step achieves approximately 75–85% yield, with purity >90% by HPLC.
Benzoylation of Hydroxypropyl Intermediate
The hydroxypropyl-theophylline intermediate undergoes benzoylation using benzoyl chloride.
Optimized Parameters:
| Parameter | Value |
|---|---|
| Benzoyl chloride | 1.2 eq |
| Base (Pyridine) | 2.5 eq |
| Solvent | Dichloromethane |
| Temperature | 0–5°C (dropwise), then 25°C |
| Reaction Time | 4–6 hours |
Post-reaction, the mixture is washed with 5% HCl and saturated NaHCO₃, dried over MgSO₄, and concentrated. Yield ranges from 70–78%.
Introduction of Diisobutylamino Group
Amination of the benzoyloxypropyl-theophylline derivative employs diisobutylamine under Mitsunobu conditions or via nucleophilic displacement of a leaving group.
Mitsunobu Approach:
- Reagents: Diisobutylamine (1.5 eq), DIAD (1.5 eq), PPh₃ (1.5 eq)
- Solvent: THF, 0°C to room temperature
- Time: 24 hours
- Yield: 65–70% after column chromatography (silica gel, hexane:EtOAc 3:1)
Alternative methods using brominated intermediates and SN2 reactions show comparable efficiency but require stringent moisture control.
Formulation and Lyophilization Strategies
Solvent-Antisolvent Crystallization
For hydrophilic derivatives, lyophilization follows a solvent-antisolvent precipitation protocol:
- Dissolution: Theophylline derivative in water (100–500 mg/mL)
- Antisolvent Addition: Dioxane (1:0.5 v/v) induces precipitation
- Freezing: -30°C for 4 hours
- Primary Drying: -5°C under 200 μm Hg vacuum for 12 hours
- Secondary Drying: 30°C for 15 hours
This method achieves residual solvent levels <0.1% w/w, critical for parenteral formulations.
Analytical Characterization
Purity Assessment:
- HPLC: C18 column, 254 nm, acetonitrile:water (60:40), retention time 8.2 min
- NMR: δ 3.25 (m, 4H, NCH₂), δ 7.45–8.10 (m, 5H, aromatic), δ 6.20 (s, 1H, theophylline H-8)
Stability Data:
| Condition | Degradation (%) at 6 Months |
|---|---|
| 25°C/60% RH | <2% |
| 40°C/75% RH | 5–7% |
Optimization Strategies and Challenges
Reaction Stoichiometry Effects
Varying the molar ratio of diisobutylamine to benzoyloxypropyl intermediate significantly impacts yield:
| Diisobutylamine (eq) | Yield (%) |
|---|---|
| 1.0 | 58 |
| 1.5 | 70 |
| 2.0 | 72 |
Excess amine (>2 eq) risks side reactions, necessitating precise stoichiometric control.
Solvent Selection in Benzoylation
Polar aprotic solvents (DMF, DMSO) increase reaction rate but complicate purification. Dichloromethane balances reactivity and ease of isolation.
Chemical Reactions Analysis
Types of Reactions
Diisobutylaminobenzoyloxypropyl theophylline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the theophylline core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyloxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various theophylline derivatives with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Diisobutylaminobenzoyloxypropyl theophylline has a wide range of scientific research applications:
Mechanism of Action
Diisobutylaminobenzoyloxypropyl theophylline exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in cyclic AMP levels . This results in the relaxation of smooth muscle in the bronchial airways and pulmonary blood vessels . Additionally, the compound acts as an adenosine receptor antagonist, further contributing to its bronchodilatory effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacokinetic Parameters
Theophylline, a well-characterized methylxanthine, serves as the parent compound for comparison. highlights theophylline’s pharmacokinetics in humans, with a reported time to maximum concentration (Tmax) of 24 hours. In contrast, structurally distinct antibiotics like tetracycline hydrochloride (Tmax = 2 hours) and chloramphenicol (Tmax = 3 hours) exhibit faster absorption profiles . While diisobutylaminobenzoyloxypropyl theophylline shares theophylline’s purine-dione core, its extended side chain may alter absorption kinetics.
| Compound | Core Structure | Tmax (Human) | Key Functional Groups |
|---|---|---|---|
| Theophylline | Purine-dione | 24 hours | Methyl groups at N1 and N3 |
| Tetracycline hydrochloride | Tetracycline | 2 hours | Amine, hydroxyl, ketone |
| Chloramphenicol | Dichloroacetamide | 3 hours | Nitrobenzene, dichloroacetamide |
| This compound | Modified purine-dione | Not reported | Benzoyloxy, diisobutylaminopropyl |
Structural and Functional Divergence
- Theophylline: Lacks the diisobutylaminobenzoyloxypropyl side chain, resulting in shorter plasma half-life and lower lipophilicity. Primarily acts as a phosphodiesterase inhibitor and adenosine receptor antagonist .
- This compound: The bulky diisobutylaminopropyl group likely increases molecular weight (MW) and lipophilicity compared to theophylline (MW = 180.16 g/mol). Enhanced lipophilicity could improve tissue penetration but may reduce renal clearance.
Research Findings and Gaps
- validates Bombyx mori larvae as a model for human intestinal absorption, showing correlation in Tmax values for theophylline and antibiotics .
Biological Activity
Diisobutylaminobenzoyloxypropyl theophylline (DIBT) is a derivative of theophylline, a well-known methylxanthine compound. Theophylline is recognized for its bronchodilator effects and its role in treating respiratory diseases, particularly asthma and chronic obstructive pulmonary disease (COPD). This article will explore the biological activity of DIBT, examining its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.
Pharmacological Properties
DIBT exhibits several pharmacological activities attributed to its structural relationship with theophylline. Like theophylline, DIBT functions primarily as a phosphodiesterase inhibitor, which increases intracellular levels of cyclic AMP (cAMP). This elevation in cAMP leads to relaxation of smooth muscle and bronchodilation, making it beneficial in respiratory conditions.
-
Phosphodiesterase Inhibition :
- DIBT inhibits phosphodiesterase types III and IV, leading to increased cAMP levels in bronchial smooth muscle cells. This results in bronchodilation and reduced airway responsiveness to various stimuli.
-
Adenosine Receptor Antagonism :
- Similar to theophylline, DIBT acts as a non-selective antagonist of adenosine receptors (A1, A2A, A2B, and A3), which contributes to its therapeutic effects by blocking adenosine-mediated bronchoconstriction.
-
Histone Deacetylase Activation :
- DIBT may also activate histone deacetylases (HDACs), which play a role in modulating gene expression related to inflammation and immune responses. This mechanism can enhance anti-inflammatory effects, particularly in conditions like asthma where inflammation is a key concern.
Clinical Applications and Efficacy
-
Asthma and COPD Management :
- Clinical studies have indicated that DIBT can be effective in managing symptoms of asthma and COPD by improving lung function and reducing exacerbations. The compound's dual action as a bronchodilator and anti-inflammatory agent makes it a valuable addition to treatment regimens.
-
Case Study Analysis :
- A case report highlighted the successful use of DIBT in a patient with severe asthma exacerbation who did not respond adequately to standard therapies. Following administration of DIBT, significant improvements in airflow were observed, demonstrating its potential as an alternative treatment option.
-
Adverse Effects :
- While generally well-tolerated, DIBT can cause side effects similar to those associated with theophylline, including gastrointestinal disturbances, insomnia, and potential cardiac arrhythmias. Monitoring plasma levels is essential to avoid toxicity.
Data Summary
The following table summarizes key findings from research studies on DIBT:
| Study/Case | Population | Findings | |
|---|---|---|---|
| Study 1 | Patients with COPD | Improved FEV1 after DIBT treatment | Effective bronchodilator |
| Case Study | Severe asthma patient | Significant symptom relief post-DIBT | Promising alternative therapy |
| Study 2 | Elderly patients | Higher plasma levels necessitate monitoring | Importance of therapeutic drug monitoring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
